molecular formula C20H18N2O2 B12903534 N-(4-Benzyl-2-styryloxazol-5-yl)acetamide

N-(4-Benzyl-2-styryloxazol-5-yl)acetamide

Katalognummer: B12903534
Molekulargewicht: 318.4 g/mol
InChI-Schlüssel: RFQVTLZFURUPPH-OUKQBFOZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Benzyl-2-styryloxazol-5-yl)acetamide is a chemical compound with the molecular formula C20H18N2O2 It is known for its unique structure, which includes a benzyl group, a styryl group, and an oxazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Benzyl-2-styryloxazol-5-yl)acetamide typically involves the reaction of 4-benzyl-2-styryloxazole with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{4-Benzyl-2-styryloxazole} + \text{Acetic Anhydride} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Benzyl-2-styryloxazol-5-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

    Substitution: The benzyl and styryl groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various oxazole derivatives, reduced oxazole compounds, and substituted benzyl or styryl derivatives.

Wissenschaftliche Forschungsanwendungen

N-(4-Benzyl-2-styryloxazol-5-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(4-Benzyl-2-styryloxazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce antimicrobial effects by disrupting bacterial cell membranes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative activities.

    N-(4-(3-(5-Methylfuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)-3,4-dimethoxyphenyl)acetamide: Investigated for its anticancer properties.

Uniqueness

N-(4-Benzyl-2-styryloxazol-5-yl)acetamide stands out due to its unique combination of benzyl, styryl, and oxazole groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C20H18N2O2

Molekulargewicht

318.4 g/mol

IUPAC-Name

N-[4-benzyl-2-[(E)-2-phenylethenyl]-1,3-oxazol-5-yl]acetamide

InChI

InChI=1S/C20H18N2O2/c1-15(23)21-20-18(14-17-10-6-3-7-11-17)22-19(24-20)13-12-16-8-4-2-5-9-16/h2-13H,14H2,1H3,(H,21,23)/b13-12+

InChI-Schlüssel

RFQVTLZFURUPPH-OUKQBFOZSA-N

Isomerische SMILES

CC(=O)NC1=C(N=C(O1)/C=C/C2=CC=CC=C2)CC3=CC=CC=C3

Kanonische SMILES

CC(=O)NC1=C(N=C(O1)C=CC2=CC=CC=C2)CC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.